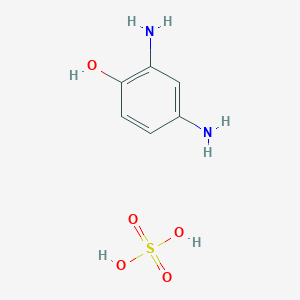

2,4-Diaminophenol Sulfate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-diaminophenol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.H2O4S/c7-4-1-2-6(9)5(8)3-4;1-5(2,3)4/h1-3,9H,7-8H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMWKYDJCPSJSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591610 | |

| Record name | Sulfuric acid--2,4-diaminophenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74283-34-4 | |

| Record name | Phenol, 2,4-diamino-, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74283-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid--2,4-diaminophenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Diaminophenol Sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 2,4-Diaminophenol Sulfate?

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminophenol Sulfate (CAS No: 74283-34-4) is an aromatic amine salt with significant applications in various industrial and research sectors. Notably, it serves as a key intermediate in the synthesis of hair dyes and as a developing agent in photography. This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its analysis, and its relevant chemical interactions.

Chemical and Physical Properties

This compound is the sulfuric acid salt of 2,4-diaminophenol. Its properties are crucial for its application and handling. The compound typically appears as a light gray to brown or black crystalline powder.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂O · H₂SO₄ | |

| Molecular Weight | 222.22 g/mol | |

| CAS Number | 74283-34-4 | |

| Appearance | Light gray to brown to black powder/crystal | |

| Purity | ≥98.0% | |

| Solubility in Water | Soluble | |

| Drying Loss | ≤12.0% |

Synthesis and Reactivity

This compound can be prepared through the electrolytic reduction of 1,3-dinitrobenzene or 3-nitroaniline in the presence of sulfuric acid. Another synthetic route involves the electrochemical reduction of 2,4-dinitrophenol.

As a primary intermediate in hair dye formulation, this compound reacts with oxidizing agents and coupling agents to form color molecules that impart permanent and semi-permanent hues to hair. The purity of the compound is critical in these applications, as impurities can lead to inconsistent color results and potential allergenic reactions.

Experimental Protocols

Accurate characterization of this compound is essential for its use in research and development. Below are detailed methodologies for key analytical experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of this compound, a critical parameter for its use in cosmetic and pharmaceutical applications.

Instrumentation:

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).

-

Gradient Program:

-

0-5 min: 20% Acetonitrile

-

5-15 min: 20% to 80% Acetonitrile

-

15-20 min: 80% Acetonitrile

-

20-25 min: 80% to 20% Acetonitrile

-

25-30 min: 20% Acetonitrile

-

-

**Flow

A Comprehensive Technical Guide to 2,4-Diaminophenol Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2,4-Diaminophenol Sulfate, a chemical intermediate with significant applications in the cosmetics industry and potential utility in various fields of chemical synthesis. This document furnishes its chemical identity, including CAS number and molecular formula, and explores its synthesis, analytical methodologies, and primary applications. Particular emphasis is placed on its role in oxidative hair dyeing, with detailed experimental protocols and a visualization of the reaction mechanism. While direct involvement in drug development is not prominently documented, its role as a versatile chemical precursor is highlighted, suggesting potential for broader applications in medicinal chemistry.

Chemical and Physical Properties

This compound is the sulfate salt of 2,4-diaminophenol. It is a crystalline solid, typically appearing as a light gray to brown powder.[1][2] Its chemical structure and key identifiers are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 74283-34-4 | [1] |

| Molecular Formula | C₆H₈N₂O·H₂SO₄ | [2] |

| Molecular Weight | 222.22 g/mol | [2] |

| Synonyms | Amidol (for the dihydrochloride salt), 4-Hydroxy-m-phenylenediammonium sulfate | [3] |

| Purity (typical) | ≥98.0% |

Synthesis of this compound

The most prevalent method for the synthesis of 2,4-diaminophenol and its salts is the reduction of 2,4-dinitrophenol.[4] This transformation can be achieved through various reduction methods, including catalytic hydrogenation and metal-acid reduction.

Experimental Protocol: Catalytic Hydrogenation of 2,4-Dinitrophenol

This protocol is based on methodologies described in the patent literature, which detail the catalytic hydrogenation of 2,4-dinitrophenol to 2,4-diaminophenol.[5]

Materials:

-

2,4-Dinitrophenol

-

Palladium on carbon catalyst (e.g., 10% Pd/C)

-

Solvent (e.g., water, ethanol, or a mixture)

-

Pressurized hydrogen gas

-

Sulfuric acid (for sulfate salt formation)

-

Stirred autoclave reactor

Procedure:

-

Charge the autoclave reactor with 2,4-dinitrophenol and the solvent.

-

Add the palladium on carbon catalyst to the mixture.

-

Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove oxygen.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1 to 60 atm).[5]

-

Heat the mixture to the reaction temperature (e.g., 50°C to 150°C) with continuous stirring.[5]

-

Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete within a few hours.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

To the filtrate containing 2,4-diaminophenol, slowly add a stoichiometric amount of sulfuric acid to precipitate this compound.

-

Isolate the precipitated product by filtration, wash with a suitable solvent (e.g., ethanol), and dry under vacuum.

Yields: The process is reported to result in high yields of the desired product, with up to 93% for 2,4-diaminophenol.[5]

Synthesis Workflow for this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Analytical Methods

High-performance liquid chromatography (HPLC) is a common and effective method for the analysis of 2,4-diaminophenol and its salts in various matrices, including cosmetic formulations.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general framework for the HPLC analysis of this compound.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

UV-Vis or Diode Array Detector (DAD)

-

Reverse-phase C18 column

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for mobile phase adjustment)

-

This compound standard

Procedure:

-

Standard Preparation: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of an aqueous buffer (e.g., water with phosphoric acid) and an organic solvent (e.g., acetonitrile).[6] The composition can be isocratic or a gradient.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

Detection Wavelength: Monitor the absorbance at a wavelength where 2,4-diaminophenol has maximum absorbance.

-

Injection Volume: Typically 10-20 µL.

-

-

Analysis: Inject the standards and samples into the HPLC system. Identify the peak corresponding to 2,4-diaminophenol based on its retention time compared to the standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Applications

Oxidative Hair Dyes

The primary industrial application of this compound is as a "coupler" or "secondary intermediate" in permanent hair dye formulations.

Mechanism of Action: Permanent hair dyeing is an oxidative process that occurs within the hair shaft.[7][8] The process involves the following key steps:

-

Alkalizing Agent: An alkaline substance, such as ammonia, swells the hair cuticle, allowing the dye precursors to penetrate the cortex.[7]

-

Oxidizing Agent: An oxidizing agent, typically hydrogen peroxide, oxidizes the primary intermediates (e.g., p-phenylenediamine).

-

Coupling Reaction: The oxidized primary intermediates are highly reactive and rapidly couple with secondary intermediates, such as 2,4-diaminophenol, to form large, colored molecules.[9]

-

Color Formation: These newly formed color molecules are too large to be easily washed out of the hair shaft, resulting in a permanent color change.[7]

Mechanism of Oxidative Hair Dyeing

Caption: A simplified diagram showing the key steps in the formation of permanent hair color.

Chemical Intermediate in Organic Synthesis

2,4-Diaminophenol is a versatile building block in organic synthesis due to the presence of two nucleophilic amino groups and a hydroxyl group.[10] It can be used in the synthesis of various heterocyclic compounds and other complex organic molecules. Its dihydrochloride salt has been noted as an intermediate in the synthesis of analgesic and antipyretic drugs.[11]

Biological Activity and Drug Development Potential

While this compound is primarily used in the cosmetics industry, the broader class of aminophenol derivatives has been investigated for various biological activities. Studies on other aminophenol derivatives have shown potential antimicrobial, antidiabetic, and DNA-interacting properties, suggesting that they could serve as scaffolds for the development of new therapeutic agents.[12] For instance, some o-aminophenol derivatives have been evaluated for their pharmacokinetic and toxicological profiles in the context of drug development.[13]

However, there is currently a lack of specific research directly linking this compound to defined signaling pathways or active drug development programs. Its established use as a chemical intermediate suggests that its derivatives could be synthesized and screened for a wide range of biological activities. Further research is needed to explore the pharmacological potential of this compound and its analogs.

Safety Information

2,4-Diaminophenol and its salts are known to be skin and eye irritants. In the context of hair dyes, the Cosmetic Ingredient Review (CIR) Expert Panel has concluded that 2,4-Diaminophenol and its dihydrochloride salt are safe for use in hair dyes at concentrations up to 0.2% (as the free base).[3] It is important to handle this compound with appropriate personal protective equipment in a laboratory or industrial setting.

Conclusion

This compound is a well-characterized chemical with a primary, established application in the formulation of oxidative hair dyes. Its synthesis and analytical methods are well-documented, providing a solid foundation for its use in research and manufacturing. While its direct role in drug development is not yet defined, its chemical functionality as a diaminophenol makes it and its derivatives interesting candidates for further investigation in medicinal chemistry. This guide provides the foundational technical information necessary for researchers and scientists to understand and utilize this compound in their respective fields.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,4-Diaminophenol | C6H8N2O | CID 7266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. US4323708A - Method for preparing 2,4-diaminolphenol or 2,4-diamonophenol dihydrochloride - Google Patents [patents.google.com]

- 6. Separation of 2,4-Diaminophenol dihydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. mdpi.com [mdpi.com]

- 8. Mechanisms of impairment in hair and scalp induced by hair dyeing and perming and potential interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. Page loading... [wap.guidechem.com]

- 12. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic study in oxidized o-aminophenol and its byproduct compounds [wisdomlib.org]

An In-depth Technical Guide to the Laboratory Synthesis and Purification of 2,4-Diaminophenol Sulfate

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 2,4-diaminophenol sulfate for laboratory applications. The primary synthetic route detailed is the reduction of 2,4-dinitrophenol to 2,4-diaminophenol, followed by its conversion to the sulfate salt. This document offers detailed experimental protocols, quantitative data summaries, and a complete process workflow visualization to aid researchers, scientists, and professionals in drug development and chemical manufacturing. The methodologies described are aimed at achieving high purity and yield, critical for research and development purposes.

Introduction

2,4-Diaminophenol, often utilized as its more stable dihydrochloride or sulfate salt, is a crucial chemical intermediate. It finds significant application in the manufacturing of dyes, particularly as a component in permanent and semi-permanent hair coloring formulations where it acts as a primary intermediate, reacting with oxidizing and coupling agents to form color molecules.[1][2][3] It has also been historically used as a photographic developer, known by the trade name 'Amidol'.[4][5]

For laboratory use, especially in pharmaceutical research and as an analytical standard, the purity of this compound is paramount. Impurities can lead to undesirable side reactions, inaccurate results, and compromised product stability.[6] This guide details a robust and reproducible method for synthesizing and purifying high-purity this compound, starting from the common precursor, 2,4-dinitrophenol.

Synthesis Pathway Overview

The most prevalent and efficient method for preparing 2,4-diaminophenol is through the chemical or catalytic reduction of 2,4-dinitrophenol.[7] This process involves the conversion of the two nitro groups (-NO₂) into amino groups (-NH₂). The resulting 2,4-diaminophenol free base is then treated with sulfuric acid to yield the more stable sulfate salt.

The overall reaction scheme is as follows:

-

Reduction: 2,4-Dinitrophenol is reduced to 2,4-Diaminophenol.

-

Salt Formation: 2,4-Diaminophenol is reacted with sulfuric acid to form this compound.

Experimental Protocols

Synthesis of 2,4-Diaminophenol (Free Base) via Catalytic Hydrogenation

Catalytic hydrogenation is a preferred method due to its high efficiency, clean reaction profile, and high yields.[7][8]

Materials:

-

2,4-Dinitrophenol

-

Palladium on Carbon (Pd/C, 5-10% w/w) or a Palladium-Rhodium alloy catalyst[8][9]

-

Methanol or Water

-

Hydrogen Gas (H₂)

-

High-pressure reactor (autoclave/hydrogenator)

-

Filtration apparatus (e.g., Büchner funnel with Celite or a similar filter aid)

Procedure:

-

Charge a high-pressure reactor with 2,4-dinitrophenol and the solvent (water or methanol). A typical concentration ranges from 2% to 50% by mass.[8]

-

Add the catalyst (e.g., 5% Pd/C) at a loading of approximately 1-5% by weight relative to the 2,4-dinitrophenol.

-

Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) before introducing hydrogen gas.

-

Pressurize the reactor with hydrogen. The pressure can range from 1 to 60 atm.[8]

-

Begin stirring and heat the reactor to the desired temperature, typically between 50°C and 150°C.[8]

-

Maintain the reaction under constant hydrogen pressure until the theoretical amount of hydrogen has been consumed (monitoring the pressure drop in the reservoir). The reaction time can vary from 1 to 8 hours depending on the specific conditions.[8]

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. The resulting filtrate is a solution of 2,4-diaminophenol.

-

The solvent can be removed under reduced pressure to yield the crude 2,4-diaminophenol as a solid.

Conversion to this compound

Materials:

-

Crude 2,4-Diaminophenol solution or solid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Isopropanol or Ethanol

-

Stirring apparatus

-

Ice bath

Procedure:

-

Dissolve the crude 2,4-diaminophenol free base in a suitable solvent, such as water or a water/alcohol mixture.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add a stoichiometric amount of concentrated sulfuric acid dropwise. The reaction is exothermic and adding the acid slowly prevents excessive temperature increase.

-

Upon addition of sulfuric acid, the this compound will precipitate out of the solution as a solid.

-

Continue stirring in the ice bath for an additional 30-60 minutes to ensure complete precipitation.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the filter cake with a cold solvent, such as isopropanol or ethanol, to remove any remaining impurities.

-

Dry the product under vacuum at a moderate temperature (e.g., 50-60°C) to obtain crude this compound.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Deionized Water

-

Activated Carbon (decolorizing charcoal)

-

Heating and stirring apparatus

-

Filtration apparatus

Procedure:

-

Transfer the crude this compound to a flask.

-

Add a minimum amount of hot deionized water to completely dissolve the solid. The compound is soluble in water.[10]

-

If the solution is colored, add a small amount of activated carbon (approx. 1-2% w/w) to the hot solution.

-

Heat the mixture at near-boiling temperature with stirring for 10-15 minutes.

-

Perform a hot filtration to remove the activated carbon and any insoluble impurities.

-

Allow the clear filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold deionized water or isopropanol.

-

Dry the final product in a vacuum oven to a constant weight. The resulting product should be a light gray or white powder.[1][11]

Data Presentation

Table 1: Comparison of Synthesis Methods for 2,4-Diaminophenol

| Method | Starting Material | Reducing Agent / Catalyst | Solvent / Medium | Temperature (°C) | Pressure (atm) | Reported Yield (%) | Reference |

| Catalytic Hydrogenation | 2,4-Dinitrophenol | Pd-Rh Alloy | 30% aq. HCl | 110 | 10 | 91 (as HCl salt) | [9] |

| Catalytic Hydrogenation | 2,4-Dinitrophenol | Pd-Rh Alloy | 4% aq. HCl | 50 | 1 | 91.5 (as HCl salt) | [12] |

| Catalytic Hydrogenation | 2,4-Dinitrophenol | Pd-Rh Alloy | Water | 90 | 1 | 92.9 | [8] |

| Catalytic Hydrogenation | 2,4-Dinitrophenol | Pd-Rh Alloy | 10% aq. HCl | 80 | - | 92 | [8] |

| Metal/Acid Reduction | 2,4-Dinitrophenol | Iron Shavings | 20-30% HCl | 50 - 70 | - | Not specified | [8] |

| Electrolytic Reduction | 1,3-Dinitrobenzene | Copper Cathode | Sulfuric Acid | 90 - 95 | - | 48-55 (as Sulfate) | [8] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 74283-34-4 | [1][6] |

| Molecular Formula | C₆H₁₀N₂O₅S | [10] |

| Molecular Weight | 222.22 g/mol | [10] |

| Appearance | Light gray to white powder/crystal | [1][10][11] |

| Purity (by HPLC) | ≥99.0% | [1][2] |

| Ash Content | ≤0.5% | [1][6] |

| Loss on Drying | ≤0.5% | [1][6] |

| Water Solubility | Soluble | [10] |

Process Visualization

The following diagram illustrates the complete workflow for the synthesis and purification of this compound.

Caption: Workflow for this compound Synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. 2,4-ジアミノフェノール 二塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2,4-Diaminophenol dihydrochloride, 98% 137-09-7 India [ottokemi.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. US4323708A - Method for preparing 2,4-diaminolphenol or 2,4-diamonophenol dihydrochloride - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. This compound CAS#: 74283-34-4 [m.chemicalbook.com]

- 11. cosmeticsinfo.org [cosmeticsinfo.org]

- 12. prepchem.com [prepchem.com]

A Technical Guide to the Solubility of 2,4-Diaminophenol Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Diaminophenol Sulfate (CAS No: 74283-34-4). Due to a lack of extensive published quantitative data, this document focuses on the qualitative solubility profile, factors influencing solubility, and a detailed experimental protocol for determining precise solubility values in various solvents.

Executive Summary

This compound is an aromatic amine salt recognized for its applications as a hair dye intermediate.[1] Its solubility is a critical parameter for formulation, synthesis, and quality control. This guide synthesizes available information and provides a robust framework for the experimental determination of its solubility profile.

Qualitative Solubility Profile

This compound, as an amine salt, is characterized by its polar nature. This dictates its general solubility behavior, adhering to the principle of "like dissolves like."

-

Polar Solvents : The compound is known to be soluble in water.[2][3] It is also expected to exhibit solubility in other polar protic solvents, such as alcohols (e.g., methanol, ethanol), due to the potential for hydrogen bonding.[4] A related compound, 2,4-diaminoanisole sulfate, is also soluble in water and ethanol.[5]

-

Non-Polar Solvents : Conversely, it is expected to have low to negligible solubility in non-polar organic solvents like hydrocarbons (e.g., hexane, toluene).[6]

-

pH-Dependence : The solubility of 2,4-Diaminophenol and its salts can be influenced by the pH of the solution. As a weak base, it may exhibit increased solubility in acidic conditions.[4]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a scarcity of specific quantitative solubility data (e.g., g/100 mL or mol/L) for this compound in a range of organic solvents. The following table is presented as a template for researchers to populate with experimentally determined values, utilizing the protocol outlined in Section 4.0.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method | Reference |

| Water | Gravimetric | [Your Data] | ||

| Methanol | Gravimetric | [Your Data] | ||

| Ethanol | Gravimetric | [Your Data] | ||

| Isopropanol | Gravimetric | [Your Data] | ||

| Acetone | Gravimetric | [Your Data] | ||

| Ethyl Acetate | Gravimetric | [Your Data] |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid compound like this compound. This protocol is adapted from established methodologies for solubility testing.

4.1 Materials and Equipment

-

This compound (purity >98%)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or magnetic stirrer with hotplate

-

Temperature probe

-

Syringe filters (0.45 µm, solvent-compatible)

-

Glass vials with screw caps

-

Drying oven

-

Pipettes and other standard laboratory glassware

4.2 Procedure

-

Sample Preparation : Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure the solution reaches saturation.

-

Solvent Addition : Add a known volume or mass of the chosen solvent to each vial.

-

Equilibration : Seal the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments.

-

Phase Separation : Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Sample Withdrawal : Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization. Immediately filter the solution using a syringe filter into a pre-weighed, dry vial.

-

Solvent Evaporation : Weigh the vial containing the filtered saturated solution. Then, place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Dry to a constant weight.

-

Data Calculation :

-

Mass of the empty vial (m_vial)

-

Mass of the vial + saturated solution (m_solution)

-

Mass of the vial + dry solute (m_solute)

-

Calculate the mass of the dissolved solute: (m_solute - m_vial)

-

Calculate the mass of the solvent: (m_solution - m_solute)

-

Calculate the solubility in g/100 g of solvent. If the density of the solvent is known, this can be converted to g/100 mL.

-

Workflow and Process Visualization

The following diagrams illustrate the key relationships and the experimental workflow described in this guide.

References

Navigating the Safe Use of 2,4-Diaminophenol Sulfate in the Research Laboratory: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling and use of 2,4-Diaminophenol Sulfate in a research laboratory setting. The following sections detail the toxicological properties, safe handling procedures, emergency protocols, and waste disposal of this compound, ensuring a secure research environment.

Section 1: Chemical and Physical Properties

This compound is a light gray to brown or black powder or crystal.[1][2][3] It is soluble in water.[2]

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O·H₂SO₄ | [1][4] |

| Molecular Weight | 222.22 g/mol | [1][4][5] |

| Appearance | Light gray to brown to black powder to crystal | [1][3] |

| Purity | >98.0% | [1][3] |

| CAS Number | 74283-34-4 | [1][2][4][5] |

| Melting Point | 185 - 189 °C (365 - 372 °F) | |

| log Pow (n-octanol/water) | ca. -0.09 at 25°C (pH 7.5) |

Section 2: Toxicological Data

This compound is harmful if swallowed or inhaled and may cause an allergic skin reaction. It is also suspected of causing genetic defects and may cause damage to the kidneys through prolonged or repeated exposure.

Acute Toxicity

| Route of Exposure | Species | Test | Result | Reference |

| Oral | Rat | LD50 | 240 mg/kg | |

| Intraperitoneal | Mouse | LDLo | 50 mg/kg | [6] |

Irritation and Sensitization

| Test | Species | Result | Reference |

| Skin Irritation | Not specified | Causes skin irritation | [7] |

| Eye Irritation | Not specified | Causes serious eye irritation | [7] |

| Skin Sensitization | Not specified | May cause an allergic skin reaction (Category 1) |

Section 3: Experimental Protocols

The following are generalized experimental protocols based on OECD guidelines for assessing the toxicological properties of chemicals like this compound.

Acute Oral Toxicity (OECD 423)

-

Animal Selection: Healthy, young adult rats of a single sex are used.

-

Housing and Fasting: Animals are housed in appropriate conditions and fasted overnight prior to dosing.

-

Dose Administration: A single dose of this compound, dissolved in a suitable vehicle (e.g., water), is administered by gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

Skin Irritation (OECD 404)

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Application: 0.5 g of this compound, moistened with a small amount of water, is applied to a small area of the skin and covered with a gauze patch.

-

Exposure: The patch is left in place for 4 hours.

-

Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

Eye Irritation (OECD 405)

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Application: A single dose of 0.1 g of this compound is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis at 1, 24, 48, and 72 hours after application.

Skin Sensitization - Local Lymph Node Assay (LLNA; OECD 429)

-

Animal Selection: Female CBA/J mice are typically used.

-

Application: Various concentrations of this compound in a suitable vehicle are applied to the dorsum of the ears for three consecutive days.

-

Proliferation Measurement: On day 5, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously.

-

Analysis: Three hours after injection, the draining auricular lymph nodes are excised, and the incorporation of the radioisotope is measured as an indicator of lymphocyte proliferation. A stimulation index of three or greater is considered a positive response.

Section 4: Health and Safety

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs (Kidney) through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |

Source: Sigma-Aldrich SDS

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.[8][9]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[8][10][11] Avoid using leather or cotton gloves.[8]

-

Skin and Body Protection: A lab coat or a protective suit covering the entire body.[8][9]

-

Respiratory Protection: A NIOSH-approved respirator should be used if there is a risk of inhaling dust.[8][9][11]

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[9][12] Avoid creating dust.[9][12] Wash hands thoroughly after handling.[7][9] Do not eat, drink, or smoke in the work area.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[9][13]

Section 5: Emergency Procedures

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[9] If skin irritation or a rash occurs, get medical advice.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[7]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[7]

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Wear appropriate personal protective equipment (see Section 4). Avoid breathing dust.

-

Environmental Precautions: Prevent the product from entering drains.

-

Methods for Cleaning Up: Dampen the spilled solid with water to avoid creating dust.[14] Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[13][14] Clean the affected area with soap and water.[14]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or foam.[15]

-

Specific Hazards: The substance is combustible. Hazardous combustion products may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[13][15]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[15]

Section 6: Visualizations

Logical Relationship for Handling this compound

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Emergency Response Protocol for Accidental Exposure

Caption: A flowchart outlining the immediate steps to take in case of accidental exposure to this compound.

Potential Toxicity Pathway

Disclaimer: The following diagram illustrates a potential toxicity pathway for 2,4-Diaminophenol based on information for the related compound 4-aminophenol. This is for informational purposes and may not represent the exact mechanism for this compound.

References

- 1. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. oecd.org [oecd.org]

- 4. cpachem.com [cpachem.com]

- 5. fishersci.com [fishersci.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 11. NTP Technical Report on the Toxicology and Carcinogenesis Studies of 2,4-Diaminophenol Dihydrochloride (CAS NO. 137-09-7) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2,4-Diaminophenol | C6H8N2O | CID 7266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. bulldog-bio.com [bulldog-bio.com]

- 14. daikinchemicals.com [daikinchemicals.com]

- 15. cir-safety.org [cir-safety.org]

The Dual Role of 2,4-Diaminophenol Sulfate: A Technical Guide to its Mechanism of Action in Chemical Reactions

For Immediate Release

This technical whitepaper provides an in-depth analysis of the mechanism of action of 2,4-Diaminophenol Sulfate, a key chemical intermediate with significant applications in the cosmetics and photography industries. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of its reactive properties.

Executive Summary

2,4-Diaminophenol, typically used in its more stable sulfate salt form, is a versatile aromatic amine primarily known for its role as a precursor in oxidative hair dyes and as a developing agent in black and white photography. Its utility in these distinct fields stems from its potent reducing capabilities and its propensity to undergo oxidative coupling reactions to form complex chromophores. This document elucidates the fundamental chemical mechanisms, presents available quantitative data for analogous compounds, and outlines experimental protocols relevant to its principal applications.

Physicochemical Properties

This compound is a light gray to brown crystalline powder. Its chemical structure, featuring two amino groups and a hydroxyl group on a benzene ring, makes it highly reactive, particularly towards oxidation.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O · H₂SO₄ | [1][2][3] |

| Molecular Weight | 222.22 g/mol | [1][2][3] |

| Appearance | Light gray to brown/black powder/crystal | [1] |

| Solubility | Soluble in water | [4] |

| Purity (typical) | >98.0% | [1][2] |

Mechanism of Action in Oxidative Hair Dyes

In permanent hair dyeing, 2,4-Diaminophenol acts as a "primary intermediate" or "precursor". The dyeing process is a cascade of chemical reactions that occur within the hair shaft.[5][6][7]

The Oxidative Pathway

The fundamental mechanism involves a three-step process initiated under alkaline conditions, typically facilitated by ammonia or ethanolamine, which swell the hair cuticle to allow the dye precursors to penetrate.

-

Oxidation: In the presence of an oxidizing agent, most commonly hydrogen peroxide, 2,4-Diaminophenol is oxidized to a highly reactive electrophilic intermediate, a quinone-diimine.[3][8]

-

Coupling: This transient quinone-diimine rapidly reacts with "coupler" molecules. Couplers are other aromatic compounds (e.g., resorcinol, m-aminophenol) that determine the final shade. This electrophilic substitution reaction forms a colorless leuco dye.

-

Polymerization & Color Formation: The leuco dye is then oxidized to form a large, colored indo-dye molecule. These larger molecules are trapped within the hair cortex, resulting in a permanent color.[3][8]

The final color is a function of the specific primary intermediates and couplers used in the formulation.[5]

Oxidative hair dyeing pathway with 2,4-Diaminophenol.

Reaction Kinetics and Quantitative Data

Mechanism of Action in Photographic Development

In black and white photography, 2,4-Diaminophenol (often referred to by the trade name Amidol) functions as a developing agent. Its role is to convert the latent image, formed by the exposure of silver halide crystals to light, into a visible image composed of metallic silver.[10]

Redox Chemistry of Development

The development process is a redox reaction. The developing agent acts as a reducing agent, donating electrons to the silver ions (Ag⁺) in the exposed silver halide crystals.

Overall Reaction: Ag⁺X⁻ (latent image) + Developer → Ag⁰ (metallic silver) + X⁻ + Oxidized Developer

The developer selectively reduces the silver halide grains that have been exposed to light because the latent image specks (small clusters of metallic silver) act as catalysts for the reduction of the entire crystal.[11]

Redox mechanism of photographic development.

Superadditivity

Aminophenol developers like 2,4-Diaminophenol are often used in combination with other developing agents, such as hydroquinone, in what is known as a superadditive developer.[12][13] In this synergistic relationship:

-

Primary Developer (e.g., 2,4-Diaminophenol): Adsorbs to the silver halide grain and initiates development, becoming oxidized in the process.[12]

-

Secondary Developer (e.g., Hydroquinone): Has a higher reduction potential and regenerates the primary developer by reducing its oxidized form.[12][14] This allows the primary developer to continue its action, leading to a development rate that is greater than the sum of the individual agents.[12]

Regeneration cycle in superadditive developers.

Quantitative Data

Direct quantitative data for the redox potential of this compound is not available in the surveyed literature. However, the standard electrode potentials for silver halides are well-established. For comparison, the electrochemical properties of the related compound p-aminophenol have been studied, showing a quasi-reversible redox couple.[13]

| Half-Reaction | Standard Potential (E°) vs. SHE at 25°C |

| AgCl(s) + e⁻ ⇌ Ag(s) + Cl⁻(aq) | +0.222 V |

| AgBr(s) + e⁻ ⇌ Ag(s) + Br⁻(aq) | +0.071 V |

Experimental Protocols

The following sections provide generalized experimental protocols. Specific parameters should be optimized based on the desired outcome and the specific formulations used.

Protocol: Oxidative Hair Dyeing

This protocol outlines a typical laboratory procedure for evaluating the dyeing properties of a formulation containing this compound.

Generalized workflow for oxidative hair dyeing.

Protocol: Black and White Film Development

This protocol describes the basic steps for developing black and white film using a developer formulation potentially containing 2,4-Diaminophenol.

Generalized workflow for B&W film development.

Conclusion

This compound is a highly effective chemical intermediate whose mechanism of action is rooted in its facile oxidation. In hair dyeing, this oxidation leads to the formation of polymeric dyes within the hair fiber, providing permanent color. In photography, its role as a reducing agent is harnessed to produce a visible silver image from a latent one. While the qualitative mechanisms are well-understood, a notable gap exists in the public domain regarding specific quantitative data such as reaction kinetics and redox potentials for this particular compound. Further research in these areas would be invaluable for the precise modeling and optimization of its performance in various applications.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Guide to Black and White Film Developers - The Film Photography Project [filmphotographyproject.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rua.ua.es [rua.ua.es]

- 5. www2.dmu.dk [www2.dmu.dk]

- 6. Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cir-safety.org [cir-safety.org]

- 9. EP1006104B1 - P-aminophenol substitute and its use in oxidation dye formulations - Google Patents [patents.google.com]

- 10. EP0011844B1 - Coupling components for oxidizing hair dyes, their preparation and hair dyes containing them - Google Patents [patents.google.com]

- 11. Re: What is the chemical equation when developing color film? [madsci.org]

- 12. Superadditive developer - Wikipedia [en.wikipedia.org]

- 13. Superadditivity in developers - and beyond | Photrio.com Photography Forums [photrio.com]

- 14. benchchem.com [benchchem.com]

The Theoretical Application of 2,4-Diaminophenol Sulfate in Proteomics: A Technical Whitepaper

Abstract

2,4-Diaminophenol is a chemical compound historically utilized as a developing agent in black-and-white photography and as a component in certain hair dyes. While its application in mainstream proteomics research is not established, its chemical structure—featuring two amine groups and a hydroxyl group on a phenyl ring—presents intriguing possibilities for theoretical exploration within the field. This technical guide explores the potential, albeit hypothetical, applications of 2,4-Diaminophenol Sulfate in proteomics, focusing on its utility as a redox-cycling agent for studying protein modifications and as a novel cross-linking agent. This paper will provide detailed hypothetical experimental protocols, potential data outcomes, and conceptual workflow visualizations to stimulate further investigation into the utility of such compounds in modern proteomics.

Introduction to this compound

2,4-Diaminophenol, commonly available as its dihydrochloride or sulfate salt, is a small organic molecule with the chemical formula C₆H₈N₂O. Its primary established applications are in the fields of photography, where it serves as a developing agent, and in cosmetics as a component of hair dyes. Despite its lack of documented use in proteomics, its chemical functionalities offer a basis for hypothesizing its utility in this field.

The key features of 2,4-Diaminophenol are its two amine functional groups and a hydroxyl group attached to a benzene ring. These groups, particularly their nucleophilic and redox-active nature, could theoretically be exploited in several proteomics workflows. This paper will focus on two primary hypothetical applications:

-

Redox-Cycling Chemical Probe: The phenol group is susceptible to oxidation, and the molecule can participate in redox cycling. This property could be harnessed to study protein modifications under oxidative stress or to develop novel activity-based probes.

-

Zero-Length Cross-Linking Agent: The two amine groups, in the presence of an activating agent, could potentially be used for zero-length cross-linking of proteins, providing structural insights into protein-protein interactions.

Hypothetical Application 1: Redox-Cycling Probe for Oxidative Stress Studies

The ability of phenolic compounds to undergo oxidation makes 2,4-Diaminophenol a candidate for a redox-cycling probe. In this hypothetical application, the compound could be used to induce localized oxidative stress, leading to the modification of nearby amino acid residues, which can then be identified by mass spectrometry.

Proposed Signaling Pathway

Caption: Hypothetical redox cycling of 2,4-Diaminophenol inducing localized protein oxidation.

Experimental Workflow

Caption: Experimental workflow for identifying protein oxidation induced by 2,4-Diaminophenol.

Detailed Experimental Protocol

-

Cell Treatment: Culture HeLa cells to 80% confluency. Treat cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 1 hour. Include a vehicle-only control.

-

Cell Lysis: Harvest cells, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Digestion: Perform a Bradford assay to determine protein concentration. Take 100 µg of protein from each sample, reduce with 10 mM DTT at 56°C for 30 minutes, and alkylate with 20 mM iodoacetamide in the dark for 30 minutes. Digest with trypsin (1:50 enzyme:protein ratio) overnight at 37°C.

-

LC-MS/MS Analysis: Acidify the peptide solution with formic acid. Analyze 1 µg of peptides using a Q-Exactive mass spectrometer coupled with a nano-LC system.

-

Data Analysis: Search the raw data against the human proteome database using a search engine like MaxQuant. Include variable modifications for methionine oxidation (+15.99 Da) and cysteine oxidation (+15.99, +31.99, +47.98 Da).

Hypothetical Quantitative Data

| Protein ID | Gene | Control (Oxidized Peptides) | 50 µM 2,4-DAP (Oxidized Peptides) | Fold Change |

| P04637 | TP53 | 1 | 5 | 5.0 |

| P62937 | PPIA | 2 | 8 | 4.0 |

| Q06830 | PRDX1 | 5 | 18 | 3.6 |

| P08238 | HSP90AA1 | 3 | 10 | 3.3 |

Hypothetical Application 2: Amine-Reactive Cross-Linking Agent

The two amine groups on the 2,4-Diaminophenol molecule could theoretically be utilized for cross-linking proteins. This would require an activating agent to make the amines reactive towards carboxyl groups on acidic amino acid residues (Aspartic acid, Glutamic acid) or the C-terminus of proteins, effectively making it a zero-length cross-linker.

Logical Relationship

Caption: Conceptual diagram of 2,4-Diaminophenol as a zero-length cross-linker.

Experimental Workflow

Caption: Workflow for protein cross-linking using 2,4-Diaminophenol and mass spectrometry.

Detailed Experimental Protocol

-

Cross-linking Reaction: Incubate a purified protein complex (2 mg/mL) with 5 mM this compound, 10 mM EDC, and 10 mM NHS in MES buffer (pH 6.0) for 2 hours at room temperature.

-

Quenching: Quench the reaction by adding Tris-HCl (pH 7.5) to a final concentration of 50 mM.

-

SDS-PAGE Analysis: Run the cross-linked sample on an SDS-PAGE gel alongside a negative control (no 2,4-DAP/EDC) to visualize higher molecular weight bands corresponding to the cross-linked complex.

-

Digestion: Excise the cross-linked band from the gel and perform in-gel digestion with trypsin.

-

LC-MS/MS Analysis: Analyze the extracted peptides using a high-resolution mass spectrometer.

-

Data Analysis: Use a specialized software tool like pLink or MeroX to identify cross-linked peptides from the MS/MS spectra.

Hypothetical Data Presentation

| Protein 1 | Residue 1 | Protein 2 | Residue 2 | Score |

| P60709 | GLU-150 | P02768 | ASP-225 | 98.5 |

| P60709 | ASP-179 | P02768 | GLU-401 | 85.2 |

| Q13547 | GLU-55 | Q13547 | ASP-98 | 77.4 |

Conclusion and Future Directions

This whitepaper has presented a theoretical exploration of the potential applications of this compound in proteomics research. While not a compound currently in the proteomics toolkit, its chemical properties suggest that it, or molecules like it, could serve as novel reagents for studying oxidative stress or for protein cross-linking. The hypothetical workflows, protocols, and data presented here are intended to provide a conceptual framework for researchers who may be interested in exploring the utility of such "unconventional" chemical tools. Future work would require the empirical validation of these proposed applications, including optimization of reaction conditions, assessment of cell permeability and toxicity, and rigorous validation of mass spectrometry data. Such investigations could potentially open new avenues for the development of novel chemical probes for proteomics.

2,4-Diaminophenol and its Salts: A Versatile Building Block in Modern Organic Synthesis

Introduction: 2,4-Diaminophenol, often utilized in the form of its more stable dihydrochloride or sulfate salts, is a highly versatile organic building block.[1][2] Its unique trifunctional structure, featuring two amine groups and a hydroxyl group on an aromatic ring, makes it a valuable precursor for the synthesis of a wide array of complex molecules.[2] The strategic positioning of these functional groups—with amino groups ortho and para to the hydroxyl—governs its reactivity, enabling the construction of various heterocyclic systems, polymers, and specialty chemicals.[3] This technical guide explores the core applications of 2,4-diaminophenol as a synthetic intermediate, with a focus on its role in synthesizing benzoxazoles, Schiff bases, and copolymers. Detailed experimental protocols and quantitative data are provided to support researchers and professionals in drug development and materials science.

Physicochemical Properties

2,4-Diaminophenol and its salts are foundational materials in various synthetic applications, from pharmaceuticals to photography.[1][4] The dihydrochloride salt is commonly used due to its enhanced stability and ease of handling.[1] Its key properties are summarized below.

Table 1: Physicochemical Properties of 2,4-Diaminophenol Dihydrochloride

| Property | Value | Reference |

|---|---|---|

| CAS Number | 137-09-7 | |

| Molecular Formula | C₆H₈N₂O · 2HCl | |

| Molecular Weight | 197.06 g/mol | |

| Appearance | Powder | |

| Melting Point | 222 °C (decomposes) | |

| Synonyms | Amidol, 2,4-Diaminophenol hydrochloride |

| SMILES | Cl.Cl.Nc1ccc(O)c(N)c1 | |

Core Synthetic Applications and Methodologies

The reactivity of 2,4-diaminophenol is primarily centered around the nucleophilicity of its two amino groups and the hydroxyl group, making it an ideal substrate for cyclization and polymerization reactions.

Synthesis of Benzoxazoles

Benzoxazoles are a critical class of heterocyclic compounds found in many biologically active molecules and pharmaceutical agents.[5] 2,4-Diaminophenol serves as a key precursor for synthesizing substituted benzoxazoles through condensation and cyclization with carboxylic acids or their derivatives.[6][7]

The following protocol details the synthesis of a benzoxazole derivative from 2,4-Diaminophenol dihydrochloride, as adapted from established methodologies.[8]

-

Reaction Setup: In a 100mL round-bottom Schlenk flask equipped with a magnetic stir bar and under a nitrogen atmosphere, combine 2,4-Diaminophenol dihydrochloride (5.00g), p-aminobenzoic acid (3.48g), and SnCl₂·2H₂O (172mg).[8]

-

Acid Addition: Carefully add methanesulfonic acid (22.7mL) to the flask. This will lead to the evolution of HCl gas, which should be captured using a sodium carbonate bath.[8]

-

Initial Heating: Purge the flask with nitrogen and place it in a pre-heated oil bath at 75°C. Maintain this temperature until the evolution of HCl gas subsides.[8]

-

Cyclization: Increase the oil bath temperature to 160-165°C and maintain the reaction at this temperature for approximately 16 hours and 20 minutes. A steady flow of nitrogen (2.5 L/min) should be passed through the reaction solution during this time.[8]

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Precipitate the crude product by adding isopropanol.[8]

-

Purification: Filter the crude solid, wash it with additional isopropanol, and dry it overnight under a nitrogen flow to obtain the final product.[8]

Table 2: Reagents and Yield for the Synthesis of 2-(4-aminophenyl)-1,3-benzoxazole

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Role |

|---|---|---|---|---|

| 2,4-Diaminophenol dihydrochloride | 197.06 | 5.00 g | 0.025 | Starting Material |

| p-Aminobenzoic acid | 137.14 | 3.48 g | 0.025 | Starting Material |

| SnCl₂·2H₂O | 225.63 | 172 mg | 0.00076 | Catalyst |

| Methanesulfonic acid | 96.11 | 22.7 mL | - | Solvent/Catalyst |

| Product | 2-(4-aminophenyl)-1,3-benzoxazole | 16.11 g (crude) | - | - |

Note: The reported crude yield of 16.11g includes impurities and residual solvent.[8]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Amidol Dihydrochloride Photographic ( 2,4-diaminophenol ) [CAS 137-09-7] - 5g - SYNTHETIKA [synthetikaeu.com]

- 5. mdpi.com [mdpi.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. wjpsonline.com [wjpsonline.com]

- 8. Page loading... [guidechem.com]

Spectroscopic Profile of 2,4-Diaminophenol Sulfate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Diaminophenol Sulfate (CAS No. 74283-34-4), a chemical intermediate with significant applications in the synthesis of dyes. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics. The guide includes structured data tables, detailed experimental protocols, and a workflow for its synthesis and characterization.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 6.701 | Singlet | Aromatic Proton (H-3) |

| 6.571 | Doublet | Aromatic Proton (H-5) |

| 6.405 | Doublet | Aromatic Proton (H-6) |

Solvent: DMSO-d₆[1]

Table 2: Representative ¹³C NMR Spectral Data of this compound

| Chemical Shift (ppm) | Assignment |

| ~145-155 | C-OH (C-1) |

| ~130-140 | C-NH₂ (C-2, C-4) |

| ~110-120 | Aromatic CH |

| ~100-110 | Aromatic CH |

Table 3: Representative IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Strong, Broad | O-H and N-H stretching |

| 3000-3100 | Medium | Aromatic C-H stretching |

| 1600-1650 | Strong | N-H bending (scissoring) |

| 1500-1585 | Strong | C=C aromatic ring stretching |

| 1100-1200 | Strong | Asymmetric S=O stretching (sulfate) |

| ~980 | Medium | Symmetric S-O stretching (sulfate) |

| 800-850 | Strong | Out-of-plane C-H bending |

Note: This is a representative spectrum based on the functional groups present and typical sulfate ion absorptions.[2]

Table 4: Representative UV-Vis Spectral Data of 2,4-Diaminophenol in Aqueous Solution

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| ~303 | Concentration-dependent | Water |

| ~272 | Concentration-dependent | Acidic Water |

Note: The absorption maximum can be influenced by the pH of the solution. The sulfate salt in aqueous solution would be acidic.[3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Procedure for ¹H and ¹³C NMR:

-

Sample Preparation: Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.[4] Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Instrumentation: The NMR spectra are recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei.

-

Data Acquisition: The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, and the baseline is corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Procedure using Attenuated Total Reflectance (ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.[5]

-

Sample Application: Place a small amount of the powdered this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.[6]

-

Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum by co-adding a number of scans at a specified resolution (e.g., 4 cm⁻¹).

-

Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of this compound in solution.

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent, such as deionized water. Create a series of dilutions to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 to 1 AU).

-

Blank Measurement: Fill a quartz cuvette with the solvent (e.g., deionized water) and place it in the spectrophotometer to record a baseline or "zero" spectrum.[7]

-

Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample-filled cuvette in the spectrophotometer and record the absorption spectrum over a specific wavelength range (e.g., 200-800 nm).

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Experimental and Analytical Workflow

The following diagrams illustrate the logical flow from synthesis to spectroscopic characterization of this compound.

Caption: Synthesis workflow for this compound.

Caption: Spectroscopic characterization workflow.

References

- 1. This compound(74283-34-4) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. UV-Vis Spectrum of 4-aminophenol | SIELC Technologies [sielc.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. s4science.at [s4science.at]

- 6. jascoinc.com [jascoinc.com]

- 7. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

A Technical Guide to the Thermal Stability and Degradation Profile of 2,4-Diaminophenol Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 2,4-diaminophenol salts, with a primary focus on the more commonly referenced 2,4-diaminophenol dihydrochloride due to the limited availability of data on the sulfate salt. This document synthesizes available data, outlines potential degradation pathways, and provides detailed experimental protocols for thermal analysis.

Introduction

2,4-Diaminophenol and its salts are aromatic compounds of significant interest in various industrial applications, including as a component in dye manufacturing and as a pharmaceutical intermediate.[1][2] Understanding the thermal stability and degradation characteristics of these compounds is critical for ensuring safe handling, storage, and application, as well as for predicting their behavior during chemical synthesis and formulation processes. This guide addresses the core requirements of thermal stability, degradation pathways, and the analytical methods used for their determination.

Physicochemical and Thermal Properties

While specific thermal analysis data for 2,4-diaminophenol sulfate is not extensively available in the public domain, data for the dihydrochloride salt provides valuable insights into the thermal behavior of this molecule. The dihydrochloride salt is a crystalline powder, and its stability is influenced by factors such as heat and light.[2]

Quantitative Thermal Data

The following table summarizes the available quantitative data for 2,4-diaminophenol and its dihydrochloride salt.

| Property | Value | Salt Form | Reference |

| Melting Point | 222 °C (with decomposition) | Dihydrochloride | [2][3] |

| Decomposition Point | 78-80 °C | Free Base | [2] |

| Water Solubility | 27.5 g/100 mL (at 15 °C) | Dihydrochloride | [2] |

| pH (50 g/L in H₂O at 20°C) | 1-2 | Dihydrochloride | [2] |

Thermal Degradation Profile

The thermal degradation of 2,4-diaminophenol dihydrochloride is expected to be a complex process involving the release of gaseous products. Safety data sheets indicate that thermal decomposition can lead to the release of irritating gases and vapors.[4]

Potential Degradation Products

Based on the molecular structure and information from safety data sheets, the hazardous decomposition products of 2,4-diaminophenol dihydrochloride likely include:

Postulated Degradation Pathway

The degradation of aminophenols can proceed through several pathways, often initiated by oxidation of the amino or hydroxyl groups. At elevated temperatures, the molecule can undergo fragmentation. A plausible degradation pathway for 2,4-diaminophenol could involve initial deamination and dehydrogenation, followed by the opening of the aromatic ring, leading to the formation of smaller volatile molecules.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability and degradation profile of this compound, standardized thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.[6][7]

Objective: To determine the onset temperature of decomposition and the percentage of weight loss at different temperatures.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina or platinum).[8]

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to provide a non-reactive atmosphere.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient to 600 °C).[9]

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperatures at which weight loss occurs, indicating decomposition. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.[10]

Objective: To determine the melting point and enthalpy of fusion, and to observe any other endothermic or exothermic events associated with decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is placed in a DSC pan (e.g., aluminum), which is then hermetically sealed.[11]

-

Instrument Setup: An empty, sealed DSC pan is used as a reference. The DSC cell is purged with an inert gas.

-

Temperature Program: The sample and reference are heated at a controlled rate (e.g., 10 °C/min) over a desired temperature range. To erase the sample's thermal history, a heat/cool/heat cycle may be employed.[11][12]

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify peaks corresponding to thermal events. Endothermic peaks typically represent melting, while exothermic peaks can indicate crystallization or decomposition.

Conclusion

The thermal stability of 2,4-diaminophenol salts is a critical parameter for their safe and effective use. While specific data for the sulfate salt is limited, information on the dihydrochloride salt indicates decomposition at elevated temperatures, with a melting point of approximately 222 °C accompanied by decomposition.[2][3] The degradation process is expected to yield hazardous gaseous products, including nitrogen oxides, carbon oxides, and hydrogen chloride.[4][5] For a precise and comprehensive understanding of the thermal behavior of this compound, it is imperative to conduct detailed thermal analyses using techniques such as TGA and DSC, following the standardized protocols outlined in this guide. Such studies will provide the necessary data for risk assessment, process optimization, and the development of stable formulations.

References

- 1. 2,5-Diaminophenol | 636-25-9 | Benchchem [benchchem.com]

- 2. 2,4-Diaminophenol (95-86-3) for sale [vulcanchem.com]

- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 8. epfl.ch [epfl.ch]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. web.williams.edu [web.williams.edu]

- 11. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 12. Enhancing Permeability: Unraveling the Potential of Microporous Organic Polymers in Mixed Matrix Membranes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Application of 2,4-Diaminophenol Sulfate in Biological Staining: A Review of Current Findings

Note to the Reader: Extensive research for established protocols on the use of 2,4-Diaminophenol Sulfate in biological staining applications has yielded no specific, validated methodologies for this purpose. The primary documented application of this compound is in the cosmetics industry, particularly as a component in permanent hair coloring formulations.

This document provides a comprehensive overview of this compound, including its chemical properties and safety information, which are critical for any laboratory use. Additionally, a hypothetical workflow is presented for the evaluation of a novel compound for biological staining, which may serve as a guide for researchers interested in exploring the potential of this compound or other compounds in this application.

Chemical and Physical Properties

This compound is an organic compound with the following properties:

| Property | Value | Reference |

| Molecular Formula | C6H8N2O · H2SO4 | [1][2] |

| Molecular Weight | 222.22 g/mol | [1][2] |

| CAS Number | 74283-34-4 | [1] |

| Appearance | Light gray to brown to black powder/crystal | [3] |

| Purity | >98.0% | [3] |

Primary Application: Hair Dyes

The predominant use of 2,4-Diaminophenol and its salts is in the formulation of permanent hair dyes.[4][5] In these products, it acts as a precursor that, when mixed with an oxidizing agent like hydrogen peroxide, forms larger colorant molecules within the hair shaft.[5] The final color depends on the other precursors and direct dyes present in the formulation.[5] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that 2,4-Diaminophenol is safe for use in hair dyes at concentrations up to 0.2% (as the free base).[6]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. It is classified as a toxic solid and requires careful handling to avoid exposure.

| Hazard | Precaution | Reference |

| Ingestion | Toxic if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, immediately call a POISON CENTER or doctor. | [7] |

| Inhalation | Harmful if inhaled. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. | [7] |

| Skin Contact | May cause an allergic skin reaction. Wear protective gloves/protective clothing. If on skin, wash with plenty of soap and water. | [7] |

| Eye Contact | Causes serious eye irritation. Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. | [7] |

| Storage | Store locked up in a well-ventilated place. Keep container tightly closed. | [7] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | [7] |

Hypothetical Workflow for Evaluating a Novel Staining Agent

For researchers interested in investigating the potential of a compound like this compound for biological staining, a systematic approach is necessary. The following workflow outlines the key steps in such an evaluation.

This generalized workflow provides a structured path for the systematic evaluation of a new compound's potential as a biological stain, from initial characterization through to final validation. Researchers would need to meticulously document each step and optimize parameters based on the specific properties of the compound and the biological samples being studied.

References

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 74283-34-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. cosmeticsinfo.org [cosmeticsinfo.org]

- 6. 2,4-Diaminophenol | C6H8N2O | CID 7266 - PubChem [pubchem.ncbi.nlm.nih.gov]